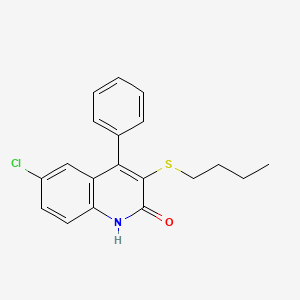![molecular formula C24H18ClFN4O B11612972 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-7-(2-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11612972.png)
2-(4-Chlorophenyl)-5-(4-fluorophenyl)-7-(2-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-CHLOROPHENYL)-5-(4-FLUOROPHENYL)-7-(2-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a complex organic compound that belongs to the class of triazolopyrimidines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-5-(4-FLUOROPHENYL)-7-(2-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrimidines, which undergo cyclization and substitution reactions under controlled conditions. Common reagents used in these reactions include strong acids, bases, and catalysts to facilitate the formation of the triazolopyrimidine ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
2-(4-CHLOROPHENYL)-5-(4-FLUOROPHENYL)-7-(2-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazolopyrimidine core.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.
科学研究应用
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: The compound could be explored for its potential therapeutic effects in treating various diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-(4-CHLOROPHENYL)-5-(4-FLUOROPHENYL)-7-(2-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.
相似化合物的比较
Similar Compounds
- 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
- 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-7-(4-methoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
Compared to similar compounds, 2-(4-CHLOROPHENYL)-5-(4-FLUOROPHENYL)-7-(2-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE may exhibit unique properties due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable target for further research.
属性
分子式 |
C24H18ClFN4O |
|---|---|
分子量 |
432.9 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-5-(4-fluorophenyl)-7-(2-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C24H18ClFN4O/c1-31-22-5-3-2-4-19(22)21-14-20(15-8-12-18(26)13-9-15)27-24-28-23(29-30(21)24)16-6-10-17(25)11-7-16/h2-14,21H,1H3,(H,27,28,29) |
InChI 键 |
BFMIZRKVKNDFSX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C2C=C(NC3=NC(=NN23)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-3-[1-(2-chlorobenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline](/img/structure/B11612901.png)
![4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-diethyl-3-methoxyaniline](/img/structure/B11612909.png)

![2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11612923.png)
![(4E)-3-methyl-4-[4-(pentyloxy)benzylidene]-1,2-oxazol-5(4H)-one](/img/structure/B11612930.png)
![3'-Methyl 5'-prop-2-en-1-yl 2'-amino-1,6'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11612942.png)
![7-cyclopentyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11612949.png)
![N-[5-Benzoyl-2-(4-ethoxybenzamido)phenyl]-4-ethoxybenzamide](/img/structure/B11612954.png)
![2-Ethoxy-4-[3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B11612960.png)
![N-(4-{[4-cyano-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazol-1-yl]amino}phenyl)acetamide](/img/structure/B11612962.png)
![16-methyl-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,10,13(18)-tetraene-3,8-dithione](/img/structure/B11612974.png)
![5,5-Dimethyl-2-[[[1-(2-phenylacetyl)piperidin-4-yl]methylamino]methylidene]cyclohexane-1,3-dione](/img/structure/B11612977.png)
![3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11612982.png)
![methyl (5E)-1-(4-chlorophenyl)-5-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11612987.png)
